![molecular formula C₁₀H₂₀NO₃S₂ B1140029 O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate CAS No. 681034-14-0](/img/structure/B1140029.png)

O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

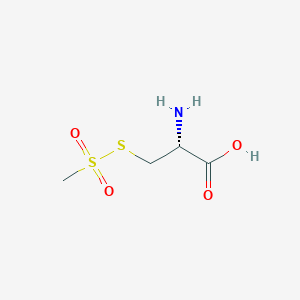

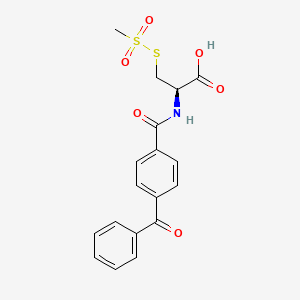

Synthesis methods for related compounds involve various approaches. For example, the preparation of charged aminoxyls, including ammonium (1-oxyl-2,5,5-trimethylpyrrolidin-2-yl)methanesulfonate, highlights adaptable methods for aminoxyls synthesis, showing solubility differences across solvents (Marx & Rassat, 2002). Another study on the methanesulfonic acid-catalyzed reaction of certain compounds with glycerol demonstrates the generation of various methanesulfonates and their subsequent cyclization, providing insight into potential synthesis pathways for related structures (Upadhyaya et al., 1997).

Molecular Structure Analysis

Molecular structure analysis often employs 1H and 13C NMR spectroscopy, as well as crystallography. For instance, the crystal structure analysis of certain compounds confirmed by X-ray crystallography can shed light on the structural aspects relevant to O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate (Upadhyaya et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving sulfonothioates and related compounds can be complex. For example, methyl methanesulfonothioate reacts with amino groups, suggesting potential reactivity of similar compounds with amines (Kluger & Tsui, 1980). Another study highlights the insertion of methanesulfonylnitrene into C–H and O–H bonds, which could be relevant for understanding the reactivity of sulfonothioate compounds (Shingaki et al., 1972).

Physical Properties Analysis

The solubility and association behavior of similar compounds in various solvents have been documented, with findings indicating partial association in solvents other than water (Marx & Rassat, 2002). This information can provide insights into the physical properties of the subject compound.

Chemical Properties Analysis

Chemical properties such as reactivity with amines and the potential for various chemical transformations have been explored. The specific chemical behavior can be influenced by the compound's structure, as seen in reactions involving methanesulfonothioate derivatives (Kluger & Tsui, 1980).

Applications De Recherche Scientifique

Sulfhydryl Reactivity and Amino Group Interaction

- Methyl methanesulfonothioate (MMTS) exhibits sulfhydryl reactivity, which can lead to the inactivation of enzymes like D-3-hydroxybutyrate dehydrogenase. This reactivity points towards potential applications in studying enzyme mechanisms and structure-function relationships, though care must be taken due to its potential to react with amino groups, producing methylsulfenamide as an undesired product (Kluger & Tsui, 1980).

Water-Solubility and Solvent Interaction

- Charged aminoxyls, including ammonium (1-oxyl-2,5,5-trimethylpyrrolidin-2-yl)methanesulfonate, are fully soluble in water. This property, alongside their partial association in other solvents, opens up avenues for their use in aqueous systems and potentially in the design of solvent-specific reactions or applications (Marx & Rassat, 2002).

Propriétés

IUPAC Name |

(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-14-16(5,13)15)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEBHMJXHAORCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)COS(=O)(=S)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703475 |

Source

|

| Record name | O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |

CAS RN |

681034-14-0 |

Source

|

| Record name | O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)